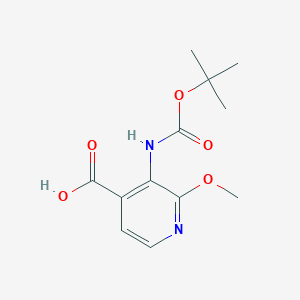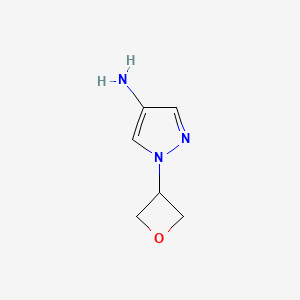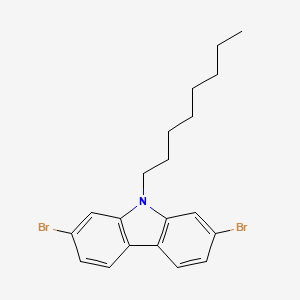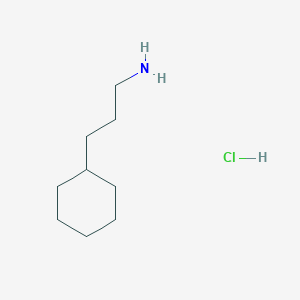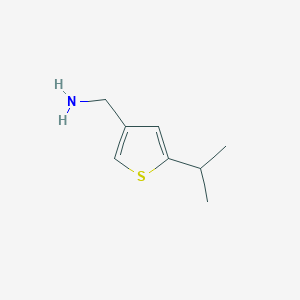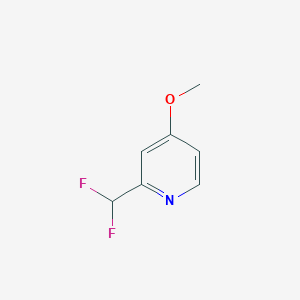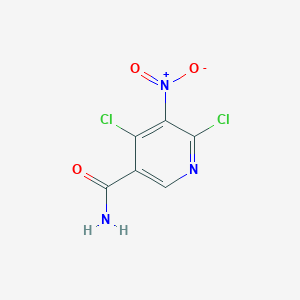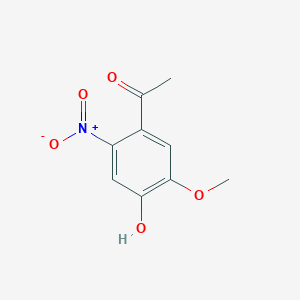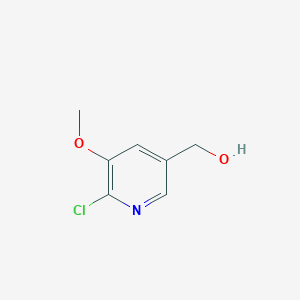
(6-Chloro-5-methoxypyridin-3-yl)methanol
Descripción general
Descripción
“(6-Chloro-5-methoxypyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H8ClNO2 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “(6-Chloro-5-methoxypyridin-3-yl)methanol” is 1S/C7H8ClNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(6-Chloro-5-methoxypyridin-3-yl)methanol” has a molecular weight of 173.6 g/mol . It is a solid substance with a melting point of 36 - 38 degrees Celsius .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Characterization
The compound (6-Chloro-5-methoxypyridin-3-yl)methanol serves as a precursor in the synthesis and structural characterization of complex molecules. For instance, its derivatives, including mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, have been synthesized and characterized, revealing distinct protonation sites and hydrogen bonding patterns, which contribute to understanding the molecular conformations and interactions within crystalline structures (Böck et al., 2021).
Vibrational and Electronic Analysis
In the field of spectroscopy, derivatives of (6-Chloro-5-methoxypyridin-3-yl)methanol have been explored to study their vibrational and electronic properties. DFT calculations on similar compounds have helped elucidate their structural, vibrational, electronic, and NMR spectral characteristics, providing insights into the molecular geometry and vibrational frequencies, which are essential for understanding the behavior of such compounds at the molecular level (Chamundeeswari et al., 2013).
Synthesis of Pyrrolin-2-ones
The reactivity of chlorinated pyrrolidin-2-ones has been investigated to produce 5-methoxylated 3-pyrrolin-2-ones, demonstrating the compound's utility in generating intermediates for agrochemicals or medicinal compounds. This showcases its role in the synthesis of structurally diverse and potentially bioactive molecules (Ghelfi et al., 2003).
Ligand Exchange Reactions
Ligand exchange reactions involving methoxide and alcohols have been studied using complexes related to (6-Chloro-5-methoxypyridin-3-yl)methanol. These studies provide valuable insights into the mechanistic details of substitution reactions, which are fundamental in the development of coordination chemistry and the synthesis of complex molecular architectures (Klausmeyer et al., 2003).
Photochemical Reorganization
Photo-reorganization studies involving derivatives of (6-Chloro-5-methoxypyridin-3-yl)methanol have led to the synthesis of angular pentacyclic compounds. This research demonstrates the compound's potential in photochemical transformations, contributing to the development of novel organic materials and understanding the influence of alkoxy groups on product formation (Dalal et al., 2017).
Molecular and Crystal Structure Analysis
The crystal and molecular structure analysis of derivatives provides insights into intermolecular interactions and the structural basis of their properties. Such studies are crucial for designing new materials with desired physical and chemical properties, demonstrating the versatility of (6-Chloro-5-methoxypyridin-3-yl)methanol in contributing to the understanding of molecular architecture (Lakshminarayana et al., 2009).
Safety And Hazards
The safety information for “(6-Chloro-5-methoxypyridin-3-yl)methanol” includes several hazard statements: H302, H312, H332 . These codes indicate that the substance is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking, or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and storing it in a dry place and in a closed container (P402 + P404) .
Propiedades
IUPAC Name |
(6-chloro-5-methoxypyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-6-2-5(4-10)3-9-7(6)8/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQRRUODDCZJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-5-methoxypyridin-3-yl)methanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane](/img/structure/B1428572.png)
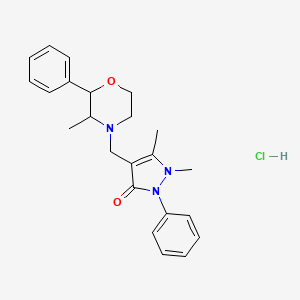
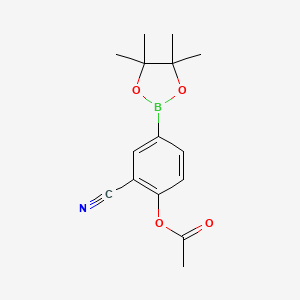
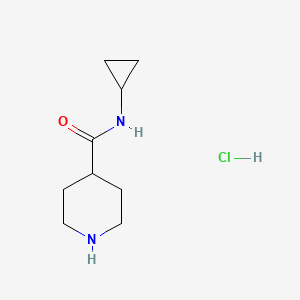
![(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B1428578.png)
